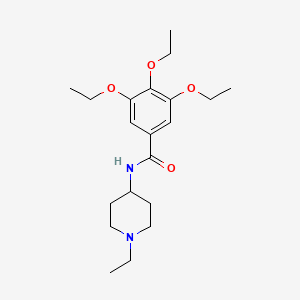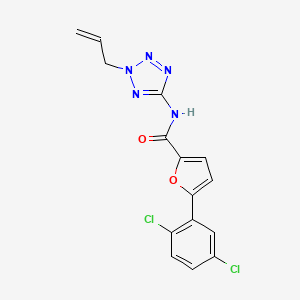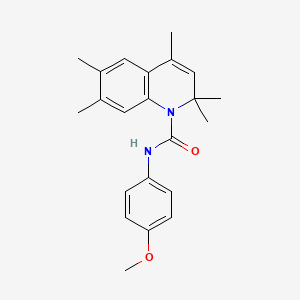![molecular formula C26H24N2O3S B4629703 5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)
5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone typically involves the Knoevenagel condensation or Michael-type addition reactions. These methods are pivotal for constructing the imidazolidinone core, a common feature in various bioactive molecules. For instance, Shimizu et al. (2022) have demonstrated the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones through double Michael-type addition, showcasing an innovative approach for generating this class of compounds (Shimizu et al., 2022).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including those resembling our compound of interest, has been elucidated using various spectroscopic techniques. For example, crystal structure, Hirshfeld surface analysis, and computational studies have been employed to characterize similar molecules, providing insight into their geometric parameters, molecular interactions, and electronic properties. Khelloul et al. (2016) characterized a closely related thiazolidinone derivative, highlighting the non-planar structure and the intra- and intermolecular contacts that influence its molecular conformation (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone compounds, including our compound of interest, participate in a variety of chemical reactions that reflect their reactivity and potential for further functionalization. For instance, reactions involving nitrile oxides or thiols have been explored for synthesizing diverse thiazolidinone derivatives, which further illustrates the versatility of these compounds in organic synthesis. Kandeel and Youssef (2001) discussed reactions of aroylmethylene thiazolidines with nitrile oxides to produce different derivatives, underscoring the compound's reactivity and potential for generating structurally diverse molecules (Kandeel & Youssef, 2001).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Amar et al. (2016) discussed the synthesis of new 5-imino-4-thioxo-2-imidazolidinone derivatives, including compounds similar to the one , for their potential antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, highlighting their importance in the development of new antimicrobial agents (Ammar et al., 2016).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures to investigate their anti-inflammatory and analgesic activities. These compounds, including derivatives of thiazolidinones and pyrimidines, showed significant potential as COX inhibitors, offering a promising route for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antioxidant Properties
Üngören et al. (2015) synthesized 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, revealing that certain derivatives exhibit significant antioxidant properties. This indicates the potential of such compounds in the development of new antioxidants, which could have various applications in preventing oxidative stress-related diseases (Üngören et al., 2015).
Thromboxane Synthase Inhibition
Research by Manley et al. (1987) into analogues of similar compounds showed promising results as thromboxane synthase inhibitors. This suggests potential applications in the treatment of cardiovascular diseases by preventing thromboxane synthesis, which can lead to blood clot formation (Manley et al., 1987).
Dehydrogenation and Selectivity Studies
Pepino et al. (2012) studied the thermal dehydrogenation of 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, closely related to the compound , under microwave and flash vacuum pyrolysis conditions. This research provides insight into the chemical behavior and stability of such compounds, which is crucial for their practical applications in medicinal chemistry and material science (Pepino et al., 2012).
Propriétés
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-1-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-3-30-22-15-11-21(12-16-22)28-25(29)24(27(2)26(28)32)17-19-9-13-23(14-10-19)31-18-20-7-5-4-6-8-20/h4-17H,3,18H2,1-2H3/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKUSWPJGNAIR-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)



![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)


![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)
